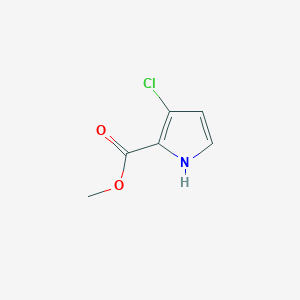![molecular formula C15H20FNO2 B1309725 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid CAS No. 440648-01-1](/img/structure/B1309725.png)
4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid” is a chemical compound with the CAS Number: 440648-01-1 . It is used in proteomics research .
Molecular Structure Analysis
The molecular formula of “4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid” is C15H20FNO2 . The InChI code is 1S/C15H20FNO2/c16-14-7-3-12(4-8-14)10-17-9-11-1-5-13(6-2-11)15(18)19/h3-4,7-8,11,13,17H,1-2,5-6,9-10H2,(H,18,19) .Physical And Chemical Properties Analysis
The molecular weight of “4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid” is 265.32 . Other specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Bioactivity
A study by Song et al. (2005) involved the synthesis of α-amino fluorobenzyl-phosphonates containing an isoxazole moiety, demonstrating moderate anticancer activity in vitro. This research exemplifies the potential of fluorine-containing compounds in the development of new anticancer agents (B. Song, Song Yang, Yan Hong, Guoping Zhang, Linhong Jin, D. Hu, 2005).
Peptide Synthesis
Bindewald et al. (2009) explored the use of 4-sulfobenzyl esters as carboxyl protecting groups for peptide synthesis. This study highlights the versatility of benzyl derivatives in peptide chemistry and their stability under various conditions (Roland Bindewald, A. Hubbuch, Waleed Danho, E. Büllesbach, J. Föhles, H. Zahn, 2009).
Anticancer and Antibacterial Agents
Research by Holla et al. (2003) on the synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents underscores the role of fluorine atoms in enhancing biological activity. This work contributes to the ongoing search for novel antibacterial compounds (B. S. Holla, K. Bhat, N. S. Shetty, 2003).
Analytical Chemistry Applications
Gracia-Moreno et al. (2015) developed a selective method based on solid phase extraction and gas chromatography for detecting cyclohexanecarboxylic acids in wine and other alcoholic beverages. This method's sensitivity and selectivity are crucial for quality control in the food and beverage industry (Elisa Gracia-Moreno, R. Lopez, V. Ferreira, 2015).
Neuroimaging Agents
Garg et al. (2007) discussed the synthesis of a fluorobenzyl analogue of DASB, a ligand for serotonin transporters, labeled with a longer physical half-life radioisotope. This study is significant for neuroimaging, providing insights into serotonin transporter distribution and function (S. Garg, S. Thopate, Richard C Minton, K. Black, A. J. Lynch, P. Garg, 2007).
Material Science
Li et al. (2009) synthesized fluorinated polyamides using a novel aromatic diamine derived from cyclohexanedimethanol for microelectronic applications. The polymers' low dielectric constants and high thermal stability are advantageous for advanced microelectronic materials (Peng-hui Li, Chenyi Wang, Guang Li, Jianming Jiang, 2009).
properties
IUPAC Name |
4-[[(4-fluorophenyl)methylamino]methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c16-14-7-3-12(4-8-14)10-17-9-11-1-5-13(6-2-11)15(18)19/h3-4,7-8,11,13,17H,1-2,5-6,9-10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGMGZWIRREMBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNCC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162949 |
Source


|
| Record name | 4-[[[(4-Fluorophenyl)methyl]amino]methyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid | |
CAS RN |
440648-01-1 |
Source


|
| Record name | 4-[[[(4-Fluorophenyl)methyl]amino]methyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=440648-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[(4-Fluorophenyl)methyl]amino]methyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)




![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)







